Product packaging for (1-amino-2-methylpropyl)phosphonic acid(Cat. No.:CAS No. 18108-24-2)

(1-amino-2-methylpropyl)phosphonic acid

Cat. No.: B097755
CAS No.: 18108-24-2
M. Wt: 153.12 g/mol
InChI Key: DGSLPJDIFKVSIB-UHFFFAOYSA-N
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Description

Contextualization of α-Aminophosphonic Acids as Bioisosteres of α-Amino Acids

α-Aminophosphonic acids are considered bioisosteres of their corresponding α-amino carboxylic acids. researchgate.net Bioisosterism refers to the principle where one atom or a group of atoms in a biologically active molecule can be replaced by another with similar physical or chemical properties, often leading to a compound with similar or enhanced biological activity. The phosphonic acid group, being tetrahedral, is a key feature that distinguishes it from the planar carboxylic acid group of natural amino acids. mdpi.com This structural difference, coupled with the different acidity and steric bulk, allows α-aminophosphonic acids to act as mimics or antagonists of their amino acid counterparts in biological systems. mdpi.comnih.gov

The substitution of the carboxyl group with a phosphonic acid moiety leads to compounds that can interact with enzymes and receptors that normally bind to natural amino acids, but they often cannot be metabolized in the same way. This makes them effective competitive inhibitors. nih.gov

Significance of (1-Amino-2-methylpropyl)phosphonic Acid in Biomimetic Chemistry and Drug Discovery

This compound, as the phosphonic analogue of valine, holds particular importance in biomimetic chemistry and drug discovery. Its structure is designed to mimic the transition state of peptide bond hydrolysis, a key reaction in many biological processes catalyzed by proteases. nih.gov The tetrahedral geometry of the phosphonate (B1237965) group is thought to resemble the unstable tetrahedral intermediate formed during this enzymatic reaction. nih.govnih.gov

This transition-state analogy is the basis for its potent inhibitory activity against various enzymes, particularly peptidases. nih.gov By fitting into the active site of an enzyme but not undergoing the subsequent reaction, it can effectively block the enzyme's function. This has made this compound and related compounds valuable leads in the development of new drugs, including antibacterial, antiviral, and anticancer agents. mdpi.comnih.gov

Table 1: Comparison of Valine and its Phosphonic Acid Analogue

FeatureValineThis compound
Chemical Formula C₅H₁₁NO₂C₄H₁₂NO₃P
Molar Mass 117.15 g/mol 153.12 g/mol
Functional Group Carboxylic Acid (-COOH)Phosphonic Acid (-PO(OH)₂)
Geometry of Acidic Group Trigonal PlanarTetrahedral
Biological Role Proteinogenic Amino AcidEnzyme Inhibitor, Bioisostere

Historical Development and Key Milestones in this compound Research

While the specific historical development of this compound is not extensively documented in dedicated publications, its emergence is intrinsically linked to the broader history of α-aminophosphonic acids.

The synthesis of the first α-aminophosphonic acid was reported in the 1940s. researchgate.net However, it was the discovery of naturally occurring phosphonates in the 1950s and 60s that spurred significant interest in this class of compounds. A pivotal moment in the synthesis of α-aminophosphonic acids was the development of the Kabachnik-Fields reaction in the 1950s, a three-component reaction of an amine, a carbonyl compound, and a dialkyl phosphite, which provided a versatile method for their preparation. mdpi.comrsc.org

The 1970s and 1980s saw a rapid expansion in the chemistry and biological evaluation of α-aminophosphonic acids, driven by their potential as analogues of proteinogenic amino acids. frontierspartnerships.org It was during this period that the synthesis and study of specific analogues, such as the phosphonic acid counterpart of valine, likely gained momentum as researchers sought to create specific enzyme inhibitors. The development of methods for the stereoselective synthesis of these chiral molecules has been a significant and ongoing area of research. mdpi.comnih.govmdpi.com

Overview of Research Domains and Contemporary Challenges

The research landscape for this compound and its derivatives is multifaceted, with several key domains of investigation:

Enzyme Inhibition: A primary focus remains on its role as an inhibitor of various enzymes, particularly proteases and enzymes involved in amino acid metabolism. Researchers are actively exploring its potential to target specific enzymes implicated in diseases.

Peptidomimetics: This compound serves as a valuable building block for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. These can have improved stability and bioavailability compared to natural peptides. researchgate.net

Medicinal Chemistry: The exploration of its therapeutic potential continues, with studies focusing on its antibacterial, antiviral, and anticancer properties. mdpi.comnih.gov

Despite the progress, several contemporary challenges persist:

Stereoselective Synthesis: As this compound is a chiral molecule, the development of efficient and scalable methods for its stereoselective synthesis remains a significant challenge. The biological activity of such compounds is often highly dependent on their stereochemistry. mdpi.com

In Vivo Efficacy and Delivery: While potent in vitro activity is often observed, translating this to effective in vivo therapeutic action can be difficult. Challenges include cell permeability, metabolic stability, and targeted delivery.

Understanding Mechanisms of Action: A deeper understanding of the precise molecular interactions between this compound and its target enzymes is crucial for the rational design of more potent and selective inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12NO3P B097755 (1-amino-2-methylpropyl)phosphonic acid CAS No. 18108-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-amino-2-methylpropyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSLPJDIFKVSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18108-24-2
Record name 1-Amino-2-methylpropylphosphonic acid
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Record name 1-AMINO-2-METHYLPROPYLPHOSPHONIC ACID
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Synthetic Methodologies for 1 Amino 2 Methylpropyl Phosphonic Acid and Its Derivatives

Foundational Synthetic Strategies for α-Aminophosphonates

The construction of the α-aminophosphonate backbone has been achieved through several key reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

Kabachnik-Fields Reaction and Mechanistic Investigations

The Kabachnik-Fields reaction is a cornerstone in the synthesis of α-aminophosphonates. This one-pot, three-component condensation involves an amine, a carbonyl compound, and a dialkyl phosphite. The reaction is versatile and can be promoted by both acid and base catalysts, as well as by thermal or microwave conditions.

Mechanistic studies have revealed two primary pathways for the Kabachnik-Fields reaction. The first pathway involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite to the C=N double bond. The second pathway begins with the reaction of the carbonyl compound and the phosphite to form an α-hydroxyphosphonate, which is subsequently substituted by the amine to yield the final product. The predominant mechanism is often dependent on the specific reactants and reaction conditions employed. For instance, weakly basic amines like anilines tend to favor the imine formation pathway.

A variety of catalysts have been developed to improve the efficiency and selectivity of the Kabachnik-Fields reaction. These include Lewis acids such as indium(III) chloride and magnesium perchlorate, which can accelerate the reaction even with sterically demanding substrates.

Pudovik Reaction and Analogous Additions

The Pudovik reaction offers a two-component approach to α-aminophosphonates, involving the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the carbon-nitrogen double bond of a pre-formed imine. This method provides greater control over the reaction compared to the one-pot Kabachnik-Fields synthesis, as the imine intermediate is prepared and isolated in a separate step.

Like the Kabachnik-Fields reaction, the Pudovik reaction can be catalyzed by both acids and bases. The reaction mechanism involves the nucleophilic attack of the phosphite on the imine carbon, a process that can be facilitated by catalysts that activate either the phosphite or the imine. Solvent-free conditions, often assisted by microwave irradiation, have been shown to be effective for this transformation.

Synthesis through 2H-Azirines and Related Electrophiles

An alternative strategy for the synthesis of α-aminophosphonates involves the use of 2H-azirines as electrophilic precursors. These strained three-membered rings can undergo regioselective ring-opening upon nucleophilic attack by a phosphorus-containing nucleophile.

In a typical procedure, a phosphorus-substituted 2H-azirine is reacted with a nucleophile, such as an alcohol or a thiol. This initially forms an aziridine (B145994) intermediate, which then undergoes ring-opening to yield the α-aminophosphonate derivative. The regioselectivity of the ring-opening is a key aspect of this methodology, allowing for the synthesis of specifically substituted α-aminophosphonates. This approach has been successfully applied to the preparation of a variety of α-aminophosphine oxides and phosphonates. researchgate.netresearchgate.net

Oxidative Approaches from Phosphonous Acids

Oxidative methods provide another avenue for the formation of the crucial P-C bond in α-aminophosphonates. One such approach involves a sequential radical scission-oxidation/phosphorylation protocol. This method can be utilized for the synthesis of α-aminophosphonic acid derivatives from readily available starting materials. The diastereoselectivity of such reactions has been observed to be highly dependent on the nature of the substituents on the nitrogen atom. nih.gov

Stereoselective Synthesis of (1-Amino-2-methylpropyl)phosphonic Acid Enantiomers

The biological activity of α-aminophosphonates is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure compounds is of paramount importance.

Asymmetric Organocatalysis for Enantiopure α-Aminophosphonates

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-aminophosphonates. This approach utilizes small, chiral organic molecules as catalysts to induce stereoselectivity in the key bond-forming steps of the Kabachnik-Fields or Pudovik reactions.

Chiral Brønsted acids, such as those derived from BINOL, have been successfully employed to catalyze the asymmetric addition of dialkyl phosphites to imines. mdpi.com In these reactions, the catalyst is believed to activate the imine towards nucleophilic attack by the phosphite through hydrogen bonding, thereby creating a chiral environment that directs the stereochemical outcome. The enantiomeric excess of the resulting α-aminophosphonate is influenced by factors such as the structure of the catalyst, the solvent, and the reaction temperature.

Another class of organocatalysts that has proven effective are cinchona alkaloid derivatives. These molecules can be used to catalyze the enantioselective hydrophosphonylation of imines, affording α-aminophosphonates in good yields and with high enantioselectivity. For instance, the synthesis of a valine-derived N-Boc-protected α-aminophosphonate has been reported, although a notable decrease in enantioselectivity was observed, suggesting that steric hindrance near the reaction center can significantly impact the stereochemical control. nih.gov

The following table summarizes representative results from an organocatalytic approach to the synthesis of N-protected α-aminophosphonates, highlighting the influence of the substrate structure on the reaction's stereoselectivity. nih.gov

EntryR Group of Phosphonium SaltCatalystYield (%)Enantiomeric Excess (ee, %)
1HCatalyst 48484
2CH₃Catalyst 58473
3CH₂PhCatalyst 59372
4(CH₂)₂SMeCatalyst 49892
5CH(CH₃)₂Catalyst 57823
6CH₂CH(CH₃)₂Catalyst 48880

Reaction conditions: phosphonium salt (0.2 mmol), dimethyl phosphite (0.6 mmol), catalyst (5 mol%), KOH (0.6 mmol) in toluene at -70 °C for 3 days. Catalyst 4 is a 2-fluoro substituted N-benzylhydroquininium bromide, and Catalyst 5 is a related hydroquinine-derived quaternary ammonium (B1175870) salt. nih.gov

Enzymatic and Biocatalytic Approaches to Chiral Phosphonates

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral α-aminophosphonates. These approaches primarily involve the kinetic resolution of racemic mixtures, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two.

Enzymatic Resolution:

Microbial biocatalysts, in the form of whole cells or purified enzymes, have been successfully utilized for the synthesis of optically pure organophosphonate derivatives nih.gov. One common strategy is the enantioselective oxidation of racemic aminophosphonates. For instance, various fungal strains have been employed to resolve racemic mixtures of α-aminophosphonic acids through the action of L/D amino acid oxidases nih.gov. While specific studies on this compound are not extensively detailed, the general applicability of this method to α-aminophosphonates suggests its potential for resolving this specific compound.

Another significant biocatalyst is Penicillin G acylase (PGA), which is widely used in industrial processes, including the resolution of racemic mixtures plos.orgnih.gov. PGA can be employed for the enantioselective acylation or deacylation of α-aminophosphonates. The enzyme's high selectivity allows for the separation of enantiomers with high enantiomeric excess (ee) nih.gov. The immobilization of PGA on various supports can enhance its stability and reusability, making the process more economically viable plos.orgnih.govfrontiersin.org.

Lipases, such as those from Candida rugosa, are also effective biocatalysts for the kinetic resolution of racemic amines and their derivatives through enantioselective acylation mdpi.com. The optimization of reaction conditions, including the choice of acylating agent and solvent system, is crucial for achieving high enantioselectivity mdpi.com.

Enzyme ClassTypical ReactionSubstratePotential Outcome for this compound
Amino Acid OxidasesEnantioselective OxidationRacemic α-aminophosphonic acidsResolution to obtain (R)- or (S)-enantiomer
Penicillin G AcylaseEnantioselective Acylation/DeacylationRacemic α-aminophosphonates or their N-acyl derivativesSeparation of enantiomers with high ee
LipasesEnantioselective AcylationRacemic α-aminophosphonatesKinetic resolution to yield enantiomerically enriched product

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed.

Several chiral auxiliaries have been employed for the asymmetric synthesis of α-aminophosphonic acids. One common approach involves the diastereoselective addition of a phosphorus nucleophile to a chiral imine derived from a chiral amine auxiliary. For instance, imines derived from (R)- or (S)-α-methylbenzylamine have been used to direct the addition of phosphites, leading to the formation of α-aminophosphonates with good diastereoselectivity nih.gov. The stereochemical outcome is dictated by the conformation of the imine substrate, where the bulky phenyl group of the auxiliary shields one face of the C=N double bond nih.gov.

Another effective class of chiral auxiliaries is the N-tert-butanesulfinyl group. The condensation of isobutyraldehyde with a chiral tert-butanesulfinamide would yield a chiral N-sulfinyl imine. The subsequent addition of a phosphite reagent to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group researchgate.net.

TADDOL-derived H-phosphonates can also serve as chiral auxiliaries in the hydrophosphonylation of imines, leading to α-aminomethylphosphonates with high diastereoselectivity chim.it. The chiral TADDOL backbone directs the approach of the imine to the phosphorus center, and the auxiliary can be cleaved to afford the enantiomerically pure α-aminophosphonic acid chim.it.

Chiral AuxiliaryKey IntermediateReaction TypeTypical Diastereomeric Excess (d.e.)
(R)- or (S)-α-MethylbenzylamineChiral imineNucleophilic addition of phosphite66-95%
N-tert-ButanesulfinamideChiral N-sulfinyl imineNucleophilic addition of organometallic reagents/phosphites>90%
TADDOL-derived H-phosphonateChiral phosphonate (B1237965) reagentHydrophosphonylation of imineHigh

Diastereoselective Transformations in this compound Precursors

Diastereoselective transformations are pivotal in asymmetric synthesis, allowing for the creation of specific stereoisomers. In the context of this compound, this often involves the addition of a phosphorus nucleophile to a chiral imine precursor.

A relevant example is the diastereoselective addition of dimethyl thiophosphite (DMTP) to an imine formed between isobutyraldehyde and a chiral amine, such as (S)-serine methyl ester. This reaction yields the corresponding α-aminophosphonothionate with a diastereomeric ratio that is influenced by the steric bulk of the aldehyde's α-alkyl group nih.gov. For isobutyraldehyde, a diastereomeric ratio of 70:30 has been reported, indicating a moderate level of stereocontrol nih.gov. The resulting diastereomers can then be separated chromatographically, and subsequent functional group manipulations would lead to the desired enantiomer of this compound.

The use of chiral N-phosphonyl imines has also been shown to be effective in achieving high diastereoselectivity. The reaction of these imines with lithium phosphites can produce chiral α-amino phosphonates in excellent yields and with diastereoselectivities often exceeding 90% amanote.com. The choice of the base used to generate the phosphite nucleophile and the protecting groups on the chiral auxiliary are critical for maximizing the stereochemical induction amanote.com.

Advanced Synthetic Protocols and Methodological Innovations

Recent advancements in synthetic methodology have focused on improving the efficiency, atom economy, and environmental friendliness of the synthesis of α-aminophosphonic acids and their derivatives.

One-Pot Multi-Component Reactions for Phosphonic Acid Derivatives

The Kabachnik-Fields reaction is a classic one-pot, three-component condensation of an aldehyde (or ketone), an amine, and a dialkyl phosphite to form an α-aminophosphonate wikipedia.orgorganic-chemistry.orgnih.govnih.govsemanticscholar.org. For the synthesis of derivatives of this compound, this would involve the reaction of isobutyraldehyde, an amine, and a dialkyl phosphite. The reaction can proceed through either an imine intermediate or an α-hydroxyphosphonate intermediate, depending on the reaction conditions and the nature of the reactants nih.govnih.govsemanticscholar.org.

Numerous catalysts have been developed to improve the efficiency of the Kabachnik-Fields reaction, including Lewis acids such as indium(III) chloride and magnesium perchlorate organic-chemistry.org. These catalysts can accelerate the reaction and allow it to proceed under milder conditions.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of α-aminophosphonates, this has led to the development of solvent-free and catalyst-free reaction conditions, often assisted by microwave irradiation taylorfrancis.comresearchgate.netjmaterenvironsci.comfigshare.commdpi.comresearchgate.netchinesechemsoc.orgnih.gov.

Microwave-assisted synthesis has been shown to significantly accelerate the Kabachnik-Fields reaction, often leading to higher yields in shorter reaction times compared to conventional heating jmaterenvironsci.commdpi.comresearchgate.netnih.gov. These reactions can often be performed without a solvent, further enhancing their green credentials taylorfrancis.comjmaterenvironsci.com. The use of environmentally benign and reusable catalysts, such as ZnO nanoparticles in water, also aligns with the principles of green chemistry researchgate.net.

Green Chemistry ApproachKey FeaturesAdvantages
Microwave-Assisted SynthesisRapid heating, shorter reaction timesIncreased efficiency, higher yields, reduced byproducts
Solvent-Free ConditionsReactions are run neat (without solvent)Reduced waste, simplified workup, lower environmental impact
Use of Green CatalystsRecyclable and non-toxic catalysts (e.g., ZnO)Reduced catalyst waste, improved sustainability

Synthesis of Phosphonate Esters and Subsequent Conversion to Acids

The direct product of many synthetic routes, including the Kabachnik-Fields reaction, is a phosphonate ester. The final step in the synthesis of this compound is the hydrolysis of these ester groups.

Acidic Hydrolysis: The hydrolysis of phosphonate esters can be achieved under acidic conditions, typically by heating with a strong acid such as hydrochloric acid (HCl) or hydrobromic acid (HBr) nih.govlibretexts.orglibretexts.orgcommonorganicchemistry.com. This method effectively cleaves the P-O-C bond to yield the corresponding phosphonic acid. The reaction is often carried out in an aqueous medium and may require prolonged heating to go to completion nih.govlibretexts.orglibretexts.orgcommonorganicchemistry.com.

Silyl-Mediated Hydrolysis: A milder and often more efficient method for the dealkylation of phosphonate esters involves the use of silyl halides, most commonly bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI). The reaction proceeds via the formation of a silylated phosphonate intermediate, which is then readily hydrolyzed upon workup with water or an alcohol. This method is particularly useful for substrates that are sensitive to harsh acidic conditions. A patent describes the preparation of a monomethyl phosphonate derivative of N-protected this compound via selective hydrolysis of the corresponding dimethyl ester google.com.

Hydrolysis MethodReagentsConditionsAdvantages
Acidic HydrolysisConcentrated HCl or HBrHeating in aqueous solutionReadily available and inexpensive reagents
Silyl-Mediated HydrolysisTMSBr or TMSI followed by H₂O or ROHTypically mild conditions (room temperature)High efficiency, suitable for acid-sensitive substrates

Chemical Modifications and Derivatization of this compound

This compound, as an analog of the amino acid valine, possesses two primary reactive sites for chemical modification: the amino group (-NH₂) and the phosphonic acid group (-P(O)(OH)₂). These functional groups allow for a variety of chemical transformations to alter the molecule's properties for different applications, ranging from analytical detection to the synthesis of complex peptide analogs. sigmaaldrich.com Modifications can be broadly categorized into derivatization for analytical purposes and synthetic modifications for creating new chemical entities.

Derivatization for Analytical Characterization

Due to the low volatility of aminophosphonic acids, derivatization is a crucial step for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com The primary goal is to convert the polar -NH₂ and -P(O)(OH)₂ groups into less polar, more volatile moieties. sigmaaldrich.com This is typically achieved by replacing the active hydrogens. sigmaaldrich.com

Common derivatization strategies applicable to this compound include:

Silylation: This is a widespread technique where active hydrogens are replaced by a silyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). sigmaaldrich.comresearchgate.net Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form TBDMS derivatives, which are known for their stability and resistance to moisture. sigmaaldrich.com Another common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net A specific derivative, [1-[(2,2-dimethylpropylidene)amino]-2-methylpropyl]phosphonic acid bis(trimethylsilyl) ester, has been documented, indicating simultaneous modification of both the amino and phosphonic acid groups. nih.gov

Acylation: The amino group can be acylated using various reagents. For analytical purposes, fluorinated anhydrides like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are often used in combination with esterification of the phosphonic acid group. nih.govresearchgate.net This two-step process, involving esterification followed by acylation, enhances volatility for GC-MS analysis. researchgate.net

Esterification: The phosphonic acid group can be converted into phosphonate esters. This is often done in conjunction with N-acylation. For instance, a general method for aminoalkylphosphonic acids involves reaction with trifluoroacetic acid and trifluoroacetic acid anhydride, followed by esterification using ethereal diazo-n-butane. nih.gov

These derivatization reactions are summarized in the table below.

Derivatization TypeReagent(s)Functional Group TargetedPurpose
SilylationN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA); N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amino (-NH₂) and Phosphonic Acid (-P(O)(OH)₂)Increase volatility and thermal stability for GC-MS
Acylation & EsterificationTrifluoroacetic anhydride (TFAA) / Diazo-n-butaneAmino (-NH₂) and Phosphonic Acid (-P(O)(OH)₂)Enhance volatility for GC-MS analysis
Two-Step Derivatization1. Trimethylsilyl (TMS) reagents 2. Trifluoroacyl (TFA) reagents1. Carboxylic/Phosphonic Acid 2. AminoSimultaneous analysis of various metabolites by GC-MS

Synthetic Chemical Modifications

Beyond analytical derivatization, the functional groups of this compound are handles for synthesizing more complex molecules with potential biological activities.

N-Acylation: The amino group can be readily acylated to form amide bonds. This is a fundamental transformation for incorporating the aminophosphonic acid into peptide-like structures. researchgate.net In biological systems, N-acetylation is a known metabolic pathway for 1-aminoalkylphosphonates, catalyzed by enzymes such as aminoalkylphosphonate N-acetyltransferase (PhnO). nih.gov This reaction utilizes acetylcoenzyme A as the acetyl donor and serves to detoxify certain aminophosphonates or prepare them for catabolism. nih.gov

Esterification of the Phosphonic Acid: The phosphonic acid moiety can be esterified to produce phosphonate esters. Selective mono- or di-esterification can be achieved using different reagents and conditions. researchgate.net For example, triethyl orthoacetate has been shown to be an effective reagent for the esterification of phosphonic acids, where the reaction temperature can influence the selectivity towards mono- or di-esters. researchgate.net These esters can act as protecting groups during peptide synthesis or serve as prodrugs, which mask the negatively charged phosphonic acid to improve cell permeability. nih.gov

Peptide Synthesis: this compound is used as a building block to create phosphonopeptides. nih.gov These are peptide analogs where an amino acid residue is replaced by an aminophosphonic acid residue. nih.govresearchgate.net In these structures, the aminophosphonic acid can be located at the C-terminus, or it can be incorporated within the peptide chain via a phosphonamidate bond (a P-N bond). nih.gov The synthesis of such peptides involves standard peptide coupling techniques, where the amino group of the aminophosphonic acid (or its ester) is coupled with the carboxyl group of an amino acid, or the phosphonic acid group is coupled with the amino group of another amino acid. nih.gov These phosphonopeptide analogs are often designed as enzyme inhibitors, leveraging the tetrahedral geometry of the phosphonate group to mimic the transition state of peptide bond hydrolysis. nih.gov

The following table summarizes key synthetic modifications.

Modification TypeReagent/MethodFunctional Group(s) InvolvedResulting Structure/Purpose
N-AcylationAcyl chlorides, Anhydrides, Acetyl-CoA (enzymatic)Amino (-NH₂)N-Acyl derivatives; preparation for peptide synthesis; biological detoxification
EsterificationAlcohols with coupling agents, Orthoesters (e.g., triethyl orthoacetate)Phosphonic Acid (-P(O)(OH)₂)Phosphonate mono- or di-esters; protecting groups; prodrugs
Peptide CouplingStandard peptide coupling reagents (e.g., carbodiimides)Amino (-NH₂) and Phosphonic Acid (-P(O)(OH)₂)Phosphonopeptides, Phosphonamidates; synthesis of enzyme inhibitors

Structure Activity Relationship Sar and Computational Studies of 1 Amino 2 Methylpropyl Phosphonic Acid

Conformational Analysis and Stereochemical Influence on Bioactivity

The three-dimensional arrangement of (1-amino-2-methylpropyl)phosphonic acid and its stereochemistry are critical determinants of its biological activity. The chiral center at the carbon atom bearing the amino and phosphonic acid groups gives rise to two enantiomers, (R) and (S), which often exhibit different biological profiles.

The absolute configuration of the chiral carbon in α-aminophosphonic acids plays a pivotal role in their interaction with enzymes. For many phosphonic acid derivatives, the (R)-configuration, which corresponds to the stereochemistry of naturally occurring L-α-amino acids, demonstrates higher biological activity than its (S)-counterpart. mdpi.com This is attributed to the specific stereochemical requirements of enzyme active sites, which have evolved to recognize and bind L-amino acids. The (R)-enantiomer of a phosphonic acid analogue of leucine (B10760876), for instance, is a significantly more potent inhibitor of leucine aminopeptidase (B13392206) than the (S)-enantiomer. mdpi.com This principle generally holds true for this compound, where the (R)-enantiomer is expected to exhibit stronger binding and greater inhibitory potency against enzymes that process L-valine or related substrates. The precise spatial arrangement of the amino, isopropyl, and phosphonate (B1237965) groups in the (R)-configuration allows for optimal interactions with the amino acid residues lining the enzyme's active site.

Biological systems, particularly enzymes and receptors, are inherently chiral and thus can differentiate between the enantiomers of a chiral molecule like this compound. nih.gov This enantiomeric selectivity is a direct consequence of the three-dimensional structure of the binding site. The recognition process involves multiple points of interaction, and only one enantiomer will fit optimally to form a stable complex. The (1R)-(+)-(1-amino-2-methylpropyl)phosphonic acid enantiomer is often the more biologically active form, serving as a substitute for amino carboxylic acids in various biological systems and exhibiting properties as an enzyme inhibitor. chemicalbook.comsigmaaldrich.com The synthesis of enantiomerically enriched α-aminophosphonates is a key area of research, as it allows for the isolation of the more active stereoisomer, leading to more potent and specific therapeutic agents. nih.gov

Property(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid(1S)-(-)-(1-Amino-2-methylpropyl)phosphonic acid
CAS Number 66254-56-666254-55-5
Molecular Formula C4H12NO3PC4H12NO3P
Molecular Weight 153.12 g/mol 153.12 g/mol
Typical Biological Role More active enantiomer, enzyme inhibitorLess active enantiomer
Stereochemical Descriptor RS
Optical Rotation +1.0° (c=1 in 1 M NaOH)Not specified, expected to be negative

Substituent Effects on Biological Activity and Selectivity

Modifications to the structure of this compound by introducing various substituents can significantly alter its biological activity and selectivity. These changes can affect the molecule's size, shape, electronics, and lipophilicity, thereby influencing its ability to bind to a target enzyme. For example, altering the size of the alkyl group (the isopropyl group in this case) can impact how well the molecule fits into the hydrophobic pocket of an enzyme's active site. Introducing polar or charged substituents can create new hydrogen bonding or electrostatic interactions, potentially increasing binding affinity. The goal of such modifications is often to enhance the potency against the target enzyme while minimizing off-target effects, thus improving the therapeutic index. The synthesis and evaluation of various α-aminophosphonic acid derivatives have shown that even small changes can lead to significant differences in their inhibitory profiles against enzymes like HIV protease, renin, and human collagenase. researchgate.net

Molecular Docking and Binding Mode Predictions

Computational techniques such as molecular docking are invaluable tools for predicting and analyzing the binding modes of ligands like this compound with their protein targets. These methods provide insights into the specific interactions that govern binding affinity and selectivity.

Molecular docking simulations can generate detailed profiles of the interactions between this compound and the amino acid residues within the active site of a target enzyme. These interactions typically include hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The phosphonate group is particularly important for forming strong hydrogen bonds and electrostatic interactions with positively charged residues (e.g., arginine, lysine) or metal ions often found in enzyme active sites. The amino group can also participate in hydrogen bonding, while the isopropyl group typically engages in hydrophobic interactions with nonpolar residues. For instance, in many enzyme-ligand complexes, key interactions involve hydrogen bonding with residues like serine, asparagine, and aspartate, and hydrophobic interactions with residues such as methionine, tryptophan, and leucine. researchgate.netnih.gov Visualizing these interactions helps in understanding the basis of molecular recognition and provides a rationale for the observed biological activity. researchgate.net

Beyond identifying key interactions, computational studies can provide a quantitative assessment of the binding affinity through binding energy calculations. These calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), estimate the free energy of binding for the ligand-protein complex. ekb.eg A more negative binding energy indicates a more stable complex and higher binding affinity. By comparing the calculated binding energies of different enantiomers or analogues of this compound, researchers can predict their relative potencies. Active site analysis involves identifying the key features of the binding pocket, such as its size, shape, and the distribution of hydrophilic and hydrophobic regions. This analysis, combined with binding energy calculations, can guide the rational design of new inhibitors with improved affinity and selectivity. The ultimate goal is to optimize the complementarity between the ligand and the active site to achieve the desired therapeutic effect. nih.gov

Computational MethodInformation ProvidedRelevance to this compound
Molecular Docking Predicts the preferred binding orientation of the ligand in the protein's active site.Elucidates how the R and S enantiomers orient differently, explaining selectivity.
Ligand-Protein Interaction Profiling Identifies specific hydrogen bonds, electrostatic, and hydrophobic interactions.Details the key amino acid residues responsible for binding the phosphonate, amino, and isopropyl groups.
Binding Energy Calculations (e.g., MM-GBSA) Estimates the free energy of binding (ΔG), indicating binding affinity.Quantifies the difference in binding affinity between enantiomers and substituted analogues.
Active Site Analysis Characterizes the geometric and physicochemical properties of the binding pocket.Provides a template for designing new derivatives that better fit and interact with the target enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for this compound involves establishing a mathematical correlation between the compound's chemical structure and its biological activity. This computational technique is pivotal in drug discovery for predicting the activity of novel molecules and optimizing lead compounds. For this compound, a QSAR study would commence with the compilation of a dataset of structurally related aminophosphonate analogs and their corresponding measured biological activities against a specific target.

A variety of molecular descriptors would then be calculated for each analog. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These pertain to the electron distribution within the molecule and include atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the polarity of the amino and phosphonic acid groups would be of particular interest.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, and surface area. The branched isopropyl group in this compound would be a key determinant of its steric properties.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the partition coefficient (logP) being the most common. The balance between the hydrophilic amino and phosphonic acid groups and the hydrophobic isopropyl group would be crucial for its interaction with biological targets.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices that describe the branching of the carbon skeleton.

Once these descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. illinois.edu The goal is to create an equation that accurately predicts the biological activity based on the values of the molecular descriptors. For instance, a hypothetical QSAR model for a series of analogs of this compound might reveal that increased hydrophobicity of the alkyl side chain positively correlates with inhibitory activity against a particular enzyme, while a specific charge distribution on the phosphonate group is essential.

The predictive power of the QSAR model is then rigorously validated using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds.

Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental or computational results.

Compound IDBiological Activity (IC50, µM)LogPMolecular Weight ( g/mol )HOMO Energy (eV)Steric Hindrance Index
Analog 115.2-1.5153.12-9.82.5
Analog 210.5-1.2167.15-9.53.1
Analog 325.8-2.1139.09-10.21.9
Analog 48.1-0.9181.18-9.33.8

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound, a pharmacophore model would be developed based on a set of active, structurally related aminophosphonate molecules.

The key pharmacophoric features of this compound and its analogs would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the phosphonic acid group are strong hydrogen bond acceptors.

Hydrogen Bond Donors: The amino group and the hydroxyl groups of the phosphonic acid can act as hydrogen bond donors.

Positive Ionizable Feature: The amino group, which is protonated at physiological pH, represents a positive ionizable center.

Negative Ionizable Feature: The phosphonic acid group is deprotonated at physiological pH, providing a negative ionizable feature. researchgate.net

Hydrophobic Feature: The isopropyl group provides a distinct hydrophobic region that can engage in van der Waals interactions with the biological target.

A pharmacophore model is generated by aligning the active compounds and identifying the common spatial arrangement of these features. illinois.edu This model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that possess the required pharmacophoric features and are, therefore, likely to exhibit the desired biological activity. nih.gov

In the context of ligand-based drug design for analogs of this compound, the pharmacophore model can guide the design of new molecules with improved potency and selectivity. nih.govnih.govtandfonline.com For example, if the model indicates that a larger hydrophobic group at the position of the isopropyl group is beneficial for activity, new analogs with different alkyl or aryl substituents could be synthesized and tested. The phosphonate moiety is a crucial component of the pharmacophore, mimicking the phosphate (B84403) groups of natural substrates for many enzymes. nih.gov

Advanced Computational Chemistry Approaches

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide valuable insights that are not readily accessible through experimental methods.

A typical DFT study on this compound would begin with geometry optimization to determine its most stable three-dimensional conformation. nih.gov This is followed by the calculation of various electronic properties, including:

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, which is crucial for understanding its interactions with other molecules.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of the molecule's reactivity. The energy gap between HOMO and LUMO can provide information about the molecule's stability. nih.gov

Electrostatic Potential (ESP) Map: The ESP map visualizes the electrostatic potential on the molecule's surface, highlighting regions that are likely to engage in electrostatic interactions. For this compound, the ESP map would show negative potential around the phosphonic acid group and positive potential near the amino group.

Atomic Charges: DFT can be used to calculate the partial charges on each atom, providing a quantitative measure of the polarity of different bonds within the molecule.

These calculations can help in understanding the compound's chemical behavior, such as its preferred sites for protonation and its ability to form hydrogen bonds. nih.gov DFT is also instrumental in correlating the electronic properties of a series of aminophosphonic acid analogs with their observed biological activities, thereby providing a rational basis for the design of more potent compounds. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed information about its conformational flexibility and its interactions with its biological target, such as an enzyme or receptor, or with solvent molecules.

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt in solution.

When the structure of the biological target is known, MD simulations can be used to study the binding of this compound to the active site. These simulations can:

Predict Binding Modes: MD can reveal the most stable binding orientation of the molecule within the active site.

Analyze Intermolecular Interactions: It provides a detailed picture of the hydrogen bonds, electrostatic interactions, and van der Waals contacts between the ligand and the protein.

Calculate Binding Free Energies: Advanced MD techniques can be used to estimate the strength of the binding interaction, which is a key determinant of the compound's potency.

Understanding the dynamic nature of these interactions is crucial for rational drug design, as it can reveal key residues in the target protein that are important for binding and can guide the modification of the ligand to enhance these interactions.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the drug discovery process to assess the "drug-likeness" of a compound. In silico ADMET prediction tools use computational models to estimate these properties for a given molecule, such as this compound. d-nb.info

The following ADMET properties would be of interest for this compound:

Absorption: This includes predictions of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability). The presence of polar amino and phosphonic acid groups may affect its oral absorption.

Distribution: This involves predicting the extent to which the compound distributes into different tissues, its volume of distribution (Vd), and its ability to cross the blood-brain barrier (BBB). The lipophilicity of the isopropyl group will influence its distribution.

Metabolism: Computational models can predict the compound's susceptibility to metabolism by cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism in the liver.

Excretion: This involves predicting the likely route of elimination of the compound from the body, such as through the kidneys or in the feces.

Toxicity: A wide range of toxicities can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

These in silico predictions are valuable for identifying potential liabilities of a drug candidate early in the discovery process, allowing for modifications to be made to improve its ADMET profile. nih.gov A comprehensive ADMET profile for this compound would provide a good indication of its potential to be developed into a safe and effective drug.

Table 2: Illustrative In Silico ADMET Prediction for this compound Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental or computational results.

ADMET PropertyPredicted OutcomeInterpretation
Human Intestinal AbsorptionLowThe polar nature of the molecule may limit its absorption from the gut.
Blood-Brain Barrier PenetrationLowUnlikely to cross the BBB and cause central nervous system side effects.
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions involving this metabolic enzyme.
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
Ames MutagenicityNegativeUnlikely to be mutagenic.
Oral BioavailabilityPoorMay require formulation strategies to improve bioavailability if administered orally.

Characterization and Spectroscopic Analysis of 1 Amino 2 Methylpropyl Phosphonic Acid

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic analysis provides fundamental insights into the atomic connectivity and three-dimensional arrangement of (1-amino-2-methylpropyl)phosphonic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and X-ray Crystallography are cornerstones in its structural verification.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ³¹P.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would display characteristic signals for the protons on the α-carbon (CH-P), the β-carbon (CH), the methyl groups (CH₃), and the amino group (NH₂). The chemical shifts and coupling constants (J-values), particularly the coupling between protons and the phosphorus nucleus (JH-P), are critical for confirming the structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the α-carbon, which is directly attached to the phosphorus atom, the β-carbon, and the two methyl carbons. The C-P coupling constants (¹JC-P, ²JC-P) are particularly diagnostic, with the one-bond coupling being significantly larger. mdpi.commdpi.com

³¹P NMR: Phosphorus-31 NMR is highly specific for the phosphonic acid moiety. huji.ac.il A single signal is typically observed in the proton-decoupled ³¹P NMR spectrum, with a chemical shift that is characteristic of aminophosphonic acids. researchgate.netresearchgate.net The exact chemical shift can be influenced by pH and solvent. researchgate.net In a proton-coupled spectrum, this signal would be split by the neighboring protons, providing further structural confirmation. huji.ac.il

Table 1: Predicted NMR Data for this compound Specific experimental values can vary based on solvent, pH, and instrument frequency.

Nucleus Atom Position Predicted Chemical Shift (δ, ppm) Multiplicity & Key Couplings
¹H H-α (on C-1) 2.8 - 3.5 Doublet of doublets (dd), coupling to H-β and ³¹P
H-β (on C-2) 2.0 - 2.5 Multiplet (m)
CH₃ (on C-2) 0.9 - 1.2 Doublet (d)
NH₂ Variable Broad singlet (bs)
¹³C C-α (C-1) 55 - 65 Doublet (d), ¹JC-P ≈ 150-160 Hz
C-β (C-2) 30 - 35 Doublet (d), ²JC-P ≈ 5-15 Hz
CH₃ 15 - 20 Singlet or small doublet

| ³¹P | P | 10 - 25 | Singlet (proton-decoupled) |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound exhibits characteristic absorption bands confirming its structure. mdpi.comnih.gov

O-H Stretch: Broad absorption bands in the region of 2500-3300 cm⁻¹ are characteristic of the P-O-H stretching vibrations of the phosphonic acid group, often overlapping with N-H and C-H stretches.

N-H Stretch: Stretching vibrations for the amino group (NH₂) typically appear in the 3200-3500 cm⁻¹ range. In its zwitterionic form, this becomes an ammonium (B1175870) group (NH₃⁺), showing broad absorptions around 2800-3100 cm⁻¹.

C-H Stretch: Absorptions for the stretching of C-H bonds in the methyl and methine groups are found just below 3000 cm⁻¹.

P=O Stretch: A strong absorption band between 1150 and 1250 cm⁻¹ is indicative of the phosphoryl group (P=O) stretching vibration.

P-O Stretch: P-O single bond stretching vibrations are typically observed in the 900-1100 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2800 - 3300 O-H and N-H Stretch P-OH and NH₃⁺ (zwitterion)
2870 - 2960 C-H Stretch Alkyl groups
~1630 N-H Bend NH₃⁺ (zwitterion)
~1540 N-H Bend NH₃⁺ (zwitterion)
1150 - 1250 P=O Stretch Phosphoryl

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a specific crystal structure for this compound is not widely published, analysis of closely related aminophosphonic acids reveals key expected features. mdpi.com

Furthermore, X-ray analysis would elucidate the extensive network of intermolecular hydrogen bonds. These interactions, primarily involving the ammonium and phosphonate (B1237965) groups, are responsible for the formation of a stable, three-dimensional crystal lattice and are key to understanding the compound's physical properties, such as its high melting point. mdpi.com

Mass Spectrometry for Chiral Systems and Gas-Phase Interactions

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is particularly valuable for determining molecular weight and, when combined with specific methodologies, for probing stereochemistry.

As this compound is a chiral molecule, distinguishing between its enantiomers (R and S forms) is often necessary. Electrospray ionization mass spectrometry (ESI-MS) provides a powerful method for this enantiodiscrimination. chemicalbook.comsigmaaldrich.com

The technique relies on the formation of diastereomeric complexes in the gas phase. nih.gov A solution containing the racemic analyte, a chiral selector (a reference compound of known stereochemistry), and a metal ion (e.g., Li⁺, Na⁺) is introduced into the ESI source. nih.gov This process generates non-covalent, ternary complexes, such as [M + (R)-analyte + (R)-selector]⁺ and [M + (S)-analyte + (R)-selector]⁺. Since these complexes are diastereomers, they possess different energies and stabilities, which can be exploited for their differentiation. nih.govnih.gov

To distinguish the diastereomeric complexes generated via ESI, tandem mass spectrometry (MS/MS) is employed, most commonly using collisional induced dissociation (CID). In this process, the isolated diastereomeric parent ions are accelerated into a collision cell containing an inert gas (e.g., argon).

The resulting collisions impart energy to the ions, causing them to fragment. Due to their different stabilities, the two diastereomeric complexes will fragment at different rates or through different pathways upon collision. nih.govnih.gov By comparing the fragmentation patterns or the relative abundances of specific fragment ions, the original enantiomers can be distinguished and even quantified. This difference in fragmentation efficiency is often expressed as a chiral resolution factor, allowing for clear enantiodiscrimination in the gas phase. sigmaaldrich.comnih.gov

Computational Support for Spectroscopic Data Interpretation

In the comprehensive characterization of this compound, computational chemistry serves as a powerful adjunct to experimental spectroscopic techniques. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a theoretical framework that enhances the accuracy of spectral interpretation and assignment. This synergy between theoretical calculations and experimental data ensures a more robust and detailed understanding of the molecule's structural and electronic properties.

The process typically commences with the in-silico modeling of the this compound molecule. The initial step involves a geometry optimization calculation to determine the most stable three-dimensional conformation of the compound, representing its lowest energy state. Following this, vibrational frequency and Nuclear Magnetic Resonance (NMR) shielding tensor calculations are performed on the optimized structure. These theoretical predictions are then systematically compared with the experimental data obtained from infrared (IR), Raman, and NMR spectroscopy.

For vibrational spectroscopy, DFT calculations can predict the complete IR and Raman spectra. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., P=O, P-O, C-N, C-H) and the deformation of molecular angles. This allows for a precise assignment of the absorption bands and Raman shifts observed in the experimental spectra, which can otherwise be challenging in complex molecules with overlapping signals.

In the context of NMR spectroscopy, computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach are employed to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ³¹P). These shielding constants are then converted into chemical shifts, which can be directly compared with the experimental NMR spectrum. This computational validation is invaluable for the unambiguous assignment of resonances, especially in cases of complex spin-spin coupling patterns or overlapping signals.

The congruence between the calculated and experimental spectra not only validates the accuracy of the experimental assignments but also confirms the computed equilibrium geometry of the molecule. Discrepancies between the theoretical and experimental data can, in turn, suggest the presence of intermolecular interactions, solvent effects, or different conformational isomers that may not have been accounted for in the initial theoretical model.

The following tables provide an illustrative comparison of the types of data generated through experimental analysis and their corresponding theoretical predictions, demonstrating the supportive role of computational chemistry in the spectroscopic characterization of this compound.

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies

Vibrational Mode Assignment Hypothetical Experimental Frequency (cm⁻¹) Illustrative Calculated Frequency (cm⁻¹)
O-H Stretch (P-OH)2900-3100 (broad)2950
N-H Stretch3200-34003350
C-H Stretch2850-29602920
P=O Stretch1200-12501230
P-O Stretch950-10501000
C-N Stretch1020-12201150

Table 2: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts

Nucleus Hypothetical Experimental Chemical Shift (ppm) Illustrative Calculated Chemical Shift (ppm)
³¹P20.521.2
¹³C (C-P)55.356.1
¹³C (CH)30.831.5
¹³C (CH₃)18.2, 19.518.9, 20.1
¹H (CH-P)3.13.2
¹H (CH)2.52.6
¹H (CH₃)1.1, 1.21.15, 1.25

By leveraging the predictive power of computational chemistry, a more detailed and confident characterization of this compound is achievable, providing a deeper insight into its molecular structure and properties.

Future Research Directions and Translational Perspectives for 1 Amino 2 Methylpropyl Phosphonic Acid

Design and Synthesis of Highly Potent and Selective Enzyme Inhibitors

The design of enzyme inhibitors based on (1-amino-2-methylpropyl)phosphonic acid hinges on its role as a transition-state analog. The tetrahedral geometry of the phosphonic acid moiety is crucial as it mimics the high-energy intermediate of peptide bond hydrolysis, allowing it to bind tightly to the active sites of enzymes like peptidases and proteases. nih.gov Many of the biological activities of aminophosphonic acids are linked to their ability to inhibit enzymes that cleave peptide bonds. researchgate.net

Future design strategies will likely focus on modifying the core structure of this compound to enhance potency and selectivity for specific enzyme targets. This can involve creating derivatives that interact with enzyme sub-pockets or introducing functional groups that form additional binding interactions. For instance, phosphinic peptides, which contain a stable phosphinic acid moiety, are designed to mimic the tetrahedral geometry of a scissile peptide bond during enzymatic hydrolysis, leading to potent and selective inhibitors of Zn-proteases. researchgate.net

The synthesis of these potent and selective inhibitors often relies on well-established methods like the Kabachnik-Fields reaction, which is a one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite. organic-chemistry.orgnih.gov Recent advancements have focused on developing stereoselective methods to produce enantiomerically pure α-aminophosphonates, as the biological activity is often dependent on a specific stereoisomer. nih.gov One approach involves the transformation of α-amino acids into their phosphonic analogs using chiral catalysts. nih.gov Another method utilizes α-amido sulphones as stable precursors to generate N-acylimine intermediates, which then react with phosphorus nucleophiles to yield C-chiral α-aminophosphonates with high diastereoselectivity.

Exploration of Novel Biological Targets and Therapeutic Areas

As a structural analog of a natural amino acid, this compound and its derivatives have a broad range of potential biological activities. researchgate.net They can serve as substitutes for amino carboxylic acids in biological systems, exhibiting properties as peptide analogs, antiviral agents, haptens for generating catalytic antibodies, enzyme inhibitors, antibiotics, herbicides, and pesticides.

The primary mode of action for many aminophosphonates is the inhibition of enzymes involved in amino acid metabolism. researchgate.netorientjchem.org This opens up numerous therapeutic avenues. For example, by targeting bacterial enzymes essential for cell wall biosynthesis, these compounds can act as potent antibacterial agents. researchgate.net Their ability to inhibit proteases also makes them candidates for antiviral therapies, particularly against viruses that rely on proteases for their replication cycle, such as HIV. researchgate.net

Further research is needed to identify and validate novel enzyme targets. The table below summarizes some of the established and potential therapeutic areas for aminophosphonic acids.

Therapeutic AreaPotential Enzyme Target(s)Rationale
Antibacterial Alanine (B10760859) racemase, D-alanine:D-alanine ligase, PeptidasesInhibition of bacterial cell-wall biosynthesis. nih.govresearchgate.net
Antiviral HIV protease, Other viral proteasesInhibition of viral replication. researchgate.netnih.gov
Anticancer Peptidases, Tyrosine phosphatasesInterference with tumor growth and signaling pathways. researchgate.netnih.gov
Neurodegenerative Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Modulation of neurotransmitter levels. mdpi.com
Herbicidal Enzymes in amino acid synthesis pathwaysDisruption of essential metabolic processes in plants. researchgate.net

Development of Sustainable and Scalable Synthetic Methodologies

The translation of this compound derivatives from the laboratory to clinical or commercial use requires synthetic methods that are not only efficient but also sustainable and scalable. Traditional methods can sometimes involve harsh reagents or produce significant waste.

Recent research has focused on developing "green" synthetic protocols. One promising approach is the use of solvent-free, one-pot multicomponent reactions like the Kabachnik-Fields reaction. researchgate.netorganic-chemistry.org These reactions can be catalyzed by reusable catalysts, such as H₆P₂W₁₈O₆₂·14H₂O, which simplifies the workup process and reduces environmental impact. tandfonline.com Performing these reactions under microwave irradiation can also accelerate the process and improve yields. nih.gov

Another avenue of sustainable synthesis involves the direct use of elemental white phosphorus (P₄) as the starting material, which avoids the use of chlorinated phosphorus reagents and reduces waste. A copper-catalyzed multicomponent reaction has been developed for the direct construction of α-aminophosphonates from P₄, amines, and alcohols, using air as a safe oxidant. chinesechemsoc.org Scalability is also a key consideration. Methods like the catalytic variant of the Kabachnik-Fields reaction have been shown to be practical and scalable for producing α-aminophosphonates from various ketones. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Furthermore, ML models can be trained on existing data to predict the biological activity of new compounds, a process known as quantitative structure-activity relationship (QSAR) modeling. This allows researchers to screen large virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis and testing, saving significant time and resources. researchgate.net AI can also predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify candidates with better pharmacokinetic profiles early in the discovery process. springernature.com

Advanced Studies on Bioavailability and Prodrug Strategies for Phosphonic Acids

A major hurdle for the clinical development of phosphonic acids, including this compound, is their poor oral bioavailability. nih.gov The phosphonic acid group is ionized at physiological pH, making it highly polar and limiting its ability to cross cell membranes. nih.gov

To overcome this limitation, extensive research has focused on prodrug strategies. A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. acs.org For phosphonic acids, the goal is to temporarily mask the charged phosphonate (B1237965) group with lipophilic moieties that can be cleaved enzymatically in vivo. cardiff.ac.ukfrontiersin.org

Several successful prodrug approaches have been developed:

Acyloxyalkyl Esters: This strategy involves attaching groups like pivaloyloxymethyl (POM) to the phosphonate. These esters are cleaved by cellular esterases to release the active drug. acs.orgnih.gov

Phosphoramidates (ProTide Technology): This approach masks the phosphonate with an amino acid ester linked via a P-N bond. nih.govnih.gov These prodrugs have increased lipophilicity and are designed to be cleaved by intracellular enzymes like phosphoramidases to release the nucleoside monophosphate. nih.gov The ProTide approach has been successfully applied to a wide range of antiviral and anticancer nucleoside phosphates. nih.gov

Mixed Ester/Amidates: Combining an amino acid with another ester group (e.g., a phenoxy group) can also enhance bioavailability. The specific amino acid and ester used can be tuned to optimize stability and activation kinetics. nih.gov

Future research will focus on developing novel promoieties that offer better tissue targeting, improved stability, and more efficient release of the parent drug, thereby enhancing the therapeutic potential of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1-amino-2-methylpropyl)phosphonic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via (1) the Mannich reaction, where hypophosphorous acid reacts with β-(diphenylmethyl)imines under controlled pH and temperature , or (2) a one-pot method using bis(trimethylsilyl) phosphonite and N-tritylalkanimines . Key factors include solvent choice (e.g., chloroform for imine stability), temperature control to prevent side reactions, and post-synthetic purification (e.g., HCl cleavage of silyl groups). Yield optimization (e.g., 56% in ethanol with propylene oxide) requires precise stoichiometry and inert atmospheres .

Q. How is this compound detected and quantified in organic matrices, and what are common interferences?

  • Methodological Answer : Detection relies on LC-MS/MS with a reporting limit (RL) of 0.01–0.2 mg/kg, depending on lab protocols . Phosphonic acid is converted to fosetyl equivalents using molar ratios (phosphonic acid MW 82 vs. fosetyl MW 110) . Interferences include residual fosetyl-Al degradation products and cross-reactivity with other phosphonates. Matrix effects (e.g., organic plant extracts) require matrix-matched calibration .

Q. What are the primary research applications of this compound in biochemistry and medicinal chemistry?

  • Methodological Answer : It serves as (1) a peptide analog in enzyme inhibition studies (e.g., carboxypeptidase) via competitive binding to active sites ; (2) a ligand in coordination chemistry for synthesizing chiral metal-organic frameworks (MOFs) ; and (3) a precursor for antiviral agents and antibiotics due to its structural mimicry of amino acids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in phosphonic acid detection data across labs with varying reporting limits (RLs)?

  • Methodological Answer : Harmonize RLs to ≤0.01 mg/kg for cross-lab comparability . Use spiked recovery experiments to validate accuracy in low-concentration ranges (e.g., 0.01–0.1 mg/kg). For legacy data, apply correction factors based on RL ratios (e.g., 0.063 mg/kg at RL 0.01 mg/kg vs. "not detected" at RL 0.1 mg/kg) .

Q. What strategies mitigate false-positive phosphonic acid results in organic certification, given its environmental persistence?

  • Methodological Answer : Conduct source-tracing investigations :

  • Historical Use : Test perennial crops for multi-year accumulation patterns .
  • Fertilizer Contamination : Screen foliar fertilizers for unauthorized phosphonate additives .
  • Microbial Synthesis : Use isotopic labeling (e.g., δ¹⁸O) to distinguish natural vs. synthetic origins . Certification requires ruling out post-conversion fosetyl-Al use via mass balance models .

Q. How does the stereochemistry of this compound influence its bioactivity, and what analytical methods differentiate enantiomers?

  • Methodological Answer : The (1R)-(+)-enantiomer exhibits distinct bioactivity in enzyme inhibition . Enantiodiscrimination is achieved via ESI-MS-CID (electrospray ionization-collision-induced dissociation), where gas-phase fragmentation patterns differ between enantiomers due to chiral center stability .

Q. What role does this compound play in proton-conducting materials, and how is its performance optimized?

  • Methodological Answer : In fuel-cell membranes , its phosphonic acid group enables proton hopping via Grotthuss mechanism. Performance is enhanced by embedding it in MOFs or polymers (e.g., PBI) to stabilize conductivity at high temperatures (80–120°C) . Optimization involves doping levels (10–20 wt%) and humidity control .

Q. What advanced degradation methods address phosphonic acid contamination in environmental samples?

  • Methodological Answer : UV-photocatalysis (TiO₂/UV) and advanced oxidation processes (AOPs) degrade phosphonic acid into PO₄³⁻, with >90% efficiency under optimized pH (3–5) and H₂O₂ concentrations . Biological degradation is limited due to C-P bond stability, but engineered Pseudomonas strains show promise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.